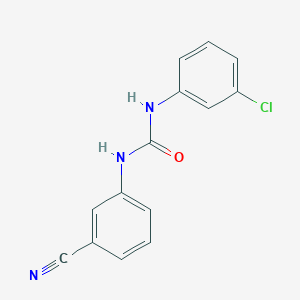![molecular formula C14H22N2O2 B5761405 2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol](/img/structure/B5761405.png)
2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol, also known as 4-EMMP or 4-ethyl-1-(4-methoxyphenyl)-methylpiperazine, is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of the widely studied compound, 4-ethyl-1-(4-hydroxyphenyl)-methylpiperazine (EHMP). 4-EMMP has been found to have potential applications in various fields such as medicine, agriculture, and environmental science due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol is not fully understood. However, it is believed to work by binding to dopamine receptors in the brain, which leads to an increase in dopamine levels. This increase in dopamine levels is thought to be responsible for its antipsychotic and anti-Parkinsonian effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol are not fully understood. However, it has been found to have potential applications in various fields of scientific research, as described above.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol in lab experiments is its ability to bind to dopamine receptors in the brain, which makes it a useful tool for studying the effects of dopamine on various physiological processes. Additionally, its potential applications in agriculture and environmental science make it a versatile compound for various types of research.
One limitation of using 2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol in lab experiments is its relatively low yield during synthesis, which can make it expensive and difficult to obtain in large quantities. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments involving this compound.
Orientations Futures
There are several potential future directions for research involving 2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol. One potential direction is to further study its potential applications in the treatment of Parkinson's disease and other neurological disorders. Another potential direction is to explore its potential applications as a pesticide and pollutant remediation agent in agriculture and environmental science. Additionally, further research is needed to fully understand its mechanism of action and biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol involves the reaction of 4-methoxybenzyl chloride with 4-ethylpiperazine in the presence of a base. The reaction mixture is then heated to reflux for several hours, and the resulting product is purified through column chromatography. The yield of the product is typically around 60-70%.
Applications De Recherche Scientifique
2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol has been found to have potential applications in various fields of scientific research. In medicine, it has been studied for its potential use as an antipsychotic drug due to its ability to bind to dopamine receptors in the brain. Additionally, it has been found to have potential applications in the treatment of Parkinson's disease due to its ability to increase dopamine levels in the brain.
In agriculture, 2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain fungi and bacteria. It has also been found to have potential applications in environmental science as a pollutant remediation agent due to its ability to degrade certain pollutants.
Propriétés
IUPAC Name |
2-[(4-ethylpiperazin-1-yl)methyl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-15-6-8-16(9-7-15)11-12-4-5-13(18-2)10-14(12)17/h4-5,10,17H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURHWOQDSWMGPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Ethylpiperazin-1-yl)methyl]-5-methoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761325.png)
![1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761339.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5761342.png)

![4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5761360.png)


![5-methyl-3-(2-methylbenzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5761371.png)


![3-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761413.png)
![3-chloro-N-{4-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5761416.png)
